Molecular Weight Advantage: 343.4 vs. 383.5 g/mol for N-(2-Methoxybenzyl) Analog – Reduced Mass for Fragment-Based and Ligand-Efficiency-Driven Screening
The target compound (MW 343.4 g/mol, C17H17N3O3S) is 40.1 g/mol lighter than its closest cataloged analog, N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide (MW 383.5 g/mol, CAS 1219579-81-3) . This mass reduction derives from the replacement of a 2-methoxybenzyl group (121.14 Da) at the C4-carboxamide with a furan-2-ylmethyl group (81.09 Da). For fragment-based screening campaigns adhering to the Rule of Three (MW ≤ 300), the target compound falls closer to the acceptable range, offering improved ligand efficiency potential. In the context of CHK1 inhibitor development, published 2-aminothiazole-4-carboxamides with MW < 350 showed superior ligand efficiency indices (LE > 0.35) compared to heavier analogs [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 343.4 g/mol (C17H17N3O3S) |
| Comparator Or Baseline | N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide: 383.5 g/mol (C20H21N3O3S) |
| Quantified Difference | ΔMW = -40.1 g/mol (-10.5% reduction) |
| Conditions | Calculated from molecular formula; confirmed via CAS registry entries |
Why This Matters
A 10.5% lower molecular weight directly enhances ligand efficiency metrics and aligns with fragment-to-lead property thresholds, making this compound a more suitable starting point for fragment elaboration than its heavier 2-methoxybenzyl analog.
- [1] Liao, C. et al. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 335-340. View Source
